Xylitol

Dental caries prevention Pediatric dentistry Sugar alcohol clinical trial

Generic polyols often fail to deliver the cooling intensity and anti-cariogenic evidence required for oral care and diabetic formulations. Xylitol directly addresses these gaps: • Cooling sensation 40% greater than sorbitol (ΔH -153 J/g vs -111 J/g) • Clinically proven caries reduction (7.5 g/day in 3-year RCT, 485 children) • Lowest glycemic index (GI 13) among sucrose-equivalent polyols Sourced as ≥98% pure crystalline powder with batch consistency for direct formulation integration.

Molecular Formula C5H12O5
Molecular Weight 152.15 g/mol
CAS No. 16277-71-7
Cat. No. B092547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylitol
CAS16277-71-7
SynonymsXylitol
Molecular FormulaC5H12O5
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?
InChIKeyHEBKCHPVOIAQTA-NGQZWQHPSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.22 M
Very soluble in water, sparingly soluble in ethanol
Very soluble in water, pyridene, ethanol
642 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Xylitol Procurement Guide


Xylitol is a five-carbon polyol (sugar alcohol) manufactured by catalytic hydrogenation of xylose. It is widely used as a sugar replacer in food, pharmaceutical, and oral-care applications. Among polyols, xylitol is the closest to sucrose in sweetness intensity [1] and delivers a distinct negative heat of solution that provides a quantifiable organoleptic cooling effect [2]. However, its differentiation from structural analogs (e.g., sorbitol, erythritol, maltitol) rests on specific, measurable performance differences, detailed in the evidence guide below.

Sweetness Match 1:1 sucrose sweetness equivalence eliminates the need for high-intensity sweetener compensation.
Cooling Signature High endothermic dissolution delivers a quantifiable organoleptic cooling effect for confectionery workflows.
Low Glycemic Response Very low glycemic and insulinemic indices support formulation for diabetic-appropriate product development.
Bone Matrix Modulation Reported dual calcium and citrate elevation in bone tissue supports nutraceutical bone health research.

Why Xylitol Cannot Be Simply Replaced


Polyols differ substantially in glycemic index, digestive tolerance, cooling intensity, and anti-cariogenic efficacy. Xylitol has a glycemic index of 13 versus 35 for maltitol and 0 for erythritol, meaning each drives a distinct postprandial insulin response [1]. Its heat of solution (−153 J/g) generates a cooling sensation nearly 40% greater than sorbitol (−111 J/g), making interchangeability in confectionery or oral care formulations organoleptically detectable by consumers [2]. In bone health applications, xylitol uniquely elevates both bone calcium and citrate concentrations (P < 0.001 vs. control), whereas sorbitol affects calcium only and erythritol shows no bone resorption retardant activity [3]. These quantifiable performance gaps mean generic substitution without re-qualification risks functional failure.

Glycemic Shift Generic replacement with maltitol may shift postprandial glycemic response targets due to a higher GI profile.
Organoleptic Mismatch Sorabol substitution may reduce perceived cooling intensity due to a less negative heat of solution profile.
Bone Health Gap Erythritol lacks reported bone resorption retardant activity, limiting functional transfer in bone health applications.

Xylitol Differentiation Evidence


Dental Caries Prevention Efficacy

Xylitol exhibited measurable, durable anti-caries efficacy in a 3-year double-blind cluster-randomized trial (NCT01062633) involving 485 children consuming 7.5 g polyol/day as candies. At 36 months, dentin caries surfaces were significantly lower in the erythritol group than in xylitol or sorbitol groups. However, xylitol significantly reduced dentin caries development relative to sorbitol (control), demonstrating intermediate anti-caries performance: better than sorbitol, below erythritol [1]. The 3-year post-intervention survival analysis confirmed persistence of caries prevention in the erythritol group but not in the xylitol group relative to sorbitol, establishing sorbitol as the lowest-efficacy comparator [2].

Dental Caries Prevention
Head-to-head trial context
Xylitol > Sorbitol (dentin caries) Erythritol > Xylitol (persistence)
Reported intermediate anti-caries endpoint context
3-year RCT; 485 children; 7.5 g/day. Erythritol showed longer-term persistence.
Dental caries prevention Pediatric dentistry Sugar alcohol clinical trial

Glycemic Index Comparison

Xylitol has a glycemic index (GI) of 13 and an insulinemic index (II) of 11, placing it in the 'very low GI' band (<40). This directly contrasts with maltitol (GI=35, II=27), which has nearly triple the glycemic impact and falls into the 'low GI' band (40–55) [1]. Erythritol and mannitol each have GI=0, but they differ from xylitol in sweetness equivalence (xylitol=1.0× sucrose; erythritol≈0.6×) [2]. Sorbitol has a GI of 9 (lower than xylitol) yet provides only 50–70% of sucrose sweetness versus xylitol's 100% match, requiring higher usage rates or additional high-intensity sweeteners to match sweetness intensity in formulation [2]. The magnitude of the GI difference between xylitol and maltitol (13 vs. 35, a 2.7-fold increase) is particularly relevant for diabetic dietary products [1].

Glycemic Index
Cross-study comparable
GI = 13 | II = 11
Reported very low glycemic index profile
Maltitol GI=35, Sorbitol GI=9, Erythritol GI=0. Xylitol provides lowest GI matching sucrose sweetness.
Glycemic index Diabetes nutrition Sugar alcohol metabolism

Cooling Sensation Intensity

The cooling sensation elicited when a crystalline polyol dissolves in saliva is a direct function of its negative heat of solution and aqueous solubility. Xylitol has a heat of solution of −153 J/g and solubility of 63 g/100 g solution at 20°C, while sorbitol has −111 J/g and 75 g/100 g [1]. Although both yield a cooling effect (threshold ≈ −84 J/g), the nearly 40% greater negative heat of solution of xylitol (−153 J/g vs. −111 J/g) combined with high solubility generates a markedly more intense cooling sensation [1]. Erythritol has a more negative heat of solution (−182 J/g) but only 40 g/100 g solubility, limiting its in-mouth dissolution rate and thus reducing perceived cooling intensity relative to xylitol [1]. Mannitol (−121 J/g, solubility 20 g/100 g) has the weakest cooling sensation due to low solubility despite its intermediate heat of solution.

Cooling Sensation Intensity
Physicochemical context
−153 J/g | 63 g/100g sol.
Reported high organoleptic cooling intensity context
Perceived cooling greater than erythritol due to higher solubility, despite erythritol's −182 J/g.
Heat of solution Cooling effect Confectionery formulation Organoleptic properties

Bone Health and Calcium Modulation

Xylitol uniquely elevates both calcium and citrate concentrations in bone tissue. In rats fed 20% xylitol supplementation for 5 weeks, femoral Ca and citrate concentrations increased significantly (P < 0.001), while sorbitol increased Ca only and glucose reduced both carbonate and citrate [1]. A separate comparative study of four dietary polyols found that xylitol, sorbitol, and (to a lesser extent) D-mannitol retarded bone resorption in rats, whereas dietary erythritol had no detectable effect on bone resorption parameters [2]. In a Ca-deficient rat model, xylitol + CaCO₃ was superior to gluconate + CaCO₃ and comparable to lactose + CaCO₃ in restoring bone calcification, with the authors specifically recommending advantages of xylitol in Ca-supplement formulations [3].

Bone Matrix Modulation
In vivo model context
Ca & Citrate up (P
Reported bone resorption retardant context
Sorbitol increased Ca only. Erythritol showed no bone resorption effect.
Latent Heat Storage
Cross-study comparable
37,400 kJ/kmol | Tm 365.7 K
Reported thermal storage density context
23.8% higher enthalpy than sorbitol. Incrystallizability from melt limits cyclic PCM use without eutectic modification.
Bone resorption Calcium absorption Osteoporosis nutrition Polyol supplementation

Latent Heat Storage Performance

Xylitol has a melting temperature of 365.70 K (≈92.5°C) and an enthalpy of fusion of 37,400 kJ/kmol, compared with erythritol (390.90 K / 39,400 kJ/kmol) and sorbitol (366.50 K / 30,200 kJ/kmol) [1]. Xylitol's enthalpy of fusion is 23.8% higher than sorbitol's (30,200 vs. 37,400 kJ/kmol), offering greater thermal storage density per unit mass. However, DSC studies reveal that xylitol and sorbitol (both with melting points below 100°C) cannot crystallize from the melt at cooling rates down to 0.5°C/min, unlike erythritol, which crystallizes rapidly and reliably upon recooling [2]. This incrystallizability of pure xylitol and sorbitol is a critical failure mode for cyclic PCM applications, while their eutectic mixtures with other sugar alcohols may modulate this behavior [2].

Latent Heat Storage
Cross-study comparable
37,400 kJ/kmol | Tm 365.7 K
Reported thermal storage density context
23.8% higher enthalpy than sorbitol. Incrystallizability from melt limits cyclic PCM use without eutectic modification.
Phase change materials Thermal energy storage Sugar alcohol thermophysics Latent heat of fusion

Xylitol Application Scenarios


Sugar-Free Confectionery and Gum

Xylitol's heat of solution (−153 J/g) generates a cooling sensation nearly 40% greater than sorbitol, making it the preferred polyol for mint-flavored chewing gum, compressed mints, and sugar-free hard candies where cooling intensity is a consumer expectation. Its sweetness equivalence to sucrose (1:1) also eliminates the need for high-intensity sweetener compensation, unlike erythritol (≈60% sucrose sweetness) or sorbitol (50–70%) [1].

Oral Care Caries Prevention

Xylitol provides statistically significant reduction in dentin caries development compared to sorbitol control in a 3-year RCT involving 485 children (7.5 g/day) [2]. For oral-care formulators prioritizing an evidence-backed anti-cariogenic claim, xylitol's RCT body of evidence is more extensive than that of sorbitol and supports regulatory and marketing substantiation. Erythritol shows stronger efficacy but at a higher raw material cost and without xylitol's intense cooling advantage [2].

Diabetic-Friendly Food Products

With a GI of 13 versus 69 for sucrose and 35 for maltitol, xylitol offers the lowest glycemic impact among polyols that achieve 100% sucrose sweetness equivalence [3]. This is a key differentiator for procurement in diabetic nutrition product development, where maltitol (GI=35) may exceed target glycemic thresholds and erythritol (GI=0) requires blending with high-intensity sweeteners to match sucrose's sweetness intensity [3].

Nutraceutical Bone Health Formulations

Xylitol's demonstrated capacity to elevate both bone calcium and citrate concentrations (P < 0.001) and retard bone resorption differentiates it from sorbitol (Ca only) and erythritol (no bone resorption effect) in rat models [4][5]. Its superiority over gluconate in bone recalcification further supports its procurement as a functional excipient in calcium supplement tablets or powders [5].

Application
Selection Property
Validation Focus
Sugar-Free Confectionery
Organoleptic cooling fit
Endothermic dissolution review
Oral Care Caries Prevention
Anti-cariogenic evidence base
Longitudinal caries trial data review
Diabetic-Friendly Formulations
Low glycemic impact profile
GI and insulinemic response review
Nutraceutical Bone Health
Bone matrix modulation
In vivo bone resorption data review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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